molecular formula C9H8BrNO B13585886 3-(2-Bromophenyl)-3-hydroxypropanenitrile

3-(2-Bromophenyl)-3-hydroxypropanenitrile

Cat. No.: B13585886
M. Wt: 226.07 g/mol
InChI Key: ALUVWTGBSPVXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-3-hydroxypropanenitrile is an organic compound that features a bromine atom attached to a benzene ring, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-3-hydroxypropanenitrile can be achieved through several methods. One common approach involves the bromination of phenylacetonitrile followed by hydroxylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a hydroxylating agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(2-Bromophenyl)-3-oxopropanenitrile.

    Reduction: 3-(2-Bromophenyl)-3-aminopropanenitrile.

    Substitution: 3-(2-Methoxyphenyl)-3-hydroxypropanenitrile.

Scientific Research Applications

3-(2-Bromophenyl)-3-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-3-hydroxypropanenitrile
  • 3-(2-Fluorophenyl)-3-hydroxypropanenitrile
  • 3-(2-Iodophenyl)-3-hydroxypropanenitrile

Uniqueness

3-(2-Bromophenyl)-3-hydroxypropanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

3-(2-bromophenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C9H8BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5H2

InChI Key

ALUVWTGBSPVXNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC#N)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.